Tert-butyl3-{[1-(ethoxycarbonyl)-3-methylidenecyclobutyl](hydroxy)methyl}azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate is a complex organic compound that features a unique structure combining azetidine, cyclobutyl, and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester with ethoxycarbonyl cyclobutyl methylidene under controlled conditions. The reaction is often carried out in the presence of a base such as sodium bicarbonate and a solvent like dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the tert-butyl group, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
tert-Butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a candidate for developing new materials with specific properties.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of tert-butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound is structurally similar but lacks the ethoxycarbonyl and cyclobutyl groups.
tert-Butyl 3-ethynylazetidine-1-carboxylate: Another similar compound, which features an ethynyl group instead of the ethoxycarbonyl and cyclobutyl groups.
Properties
Molecular Formula |
C17H27NO5 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl 3-[(1-ethoxycarbonyl-3-methylidenecyclobutyl)-hydroxymethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H27NO5/c1-6-22-14(20)17(7-11(2)8-17)13(19)12-9-18(10-12)15(21)23-16(3,4)5/h12-13,19H,2,6-10H2,1,3-5H3 |
InChI Key |
NIKXJFFGOMJCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=C)C1)C(C2CN(C2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.